Cas no 203208-44-0 ((1S,2S)-2-(2-(9H-xanthen-9-yl)acetyl)cyclopropanecarboxylic acid)

(1S,2S)-2-(2-(9H-xanthen-9-yl)acetyl)cyclopropanecarboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- (1S,2S)-2-(2-(9H-xanthen-9-yl)acetyl)cyclopropanecarboxylic acid
- (1S,2S)-2-(9H-Xanthen-9-ylacetyl)cyclopropanecarboxylic acid
- 203208-44-0
- (1S,2S)-2-(2-(9H-Xanthen-9-yl)acetyl)cyclopropane-1-carboxylic acid
- (1S,2S)-2-[2-(9H-XANTHEN-9-YL)ACETYL]CYCLOPROPANE-1-CARBOXYLIC ACID
- CS-M0132
- DB-234634
- D77366
-
- Inchi: InChI=1S/C19H16O4/c20-16(14-9-15(14)19(21)22)10-13-11-5-1-3-7-17(11)23-18-8-4-2-6-12(13)18/h1-8,13-15H,9-10H2,(H,21,22)/t14-,15-/m0/s1
- InChI Key: LJBCRJQZDHOITO-GJZGRUSLSA-N
- SMILES: C1C(C1C(=O)O)C(=O)CC2C3=CC=CC=C3OC4=CC=CC=C24
Computed Properties
- Exact Mass: 308.10485899g/mol
- Monoisotopic Mass: 308.10485899g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 466
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 63.6Ų
(1S,2S)-2-(2-(9H-xanthen-9-yl)acetyl)cyclopropanecarboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM532967-100mg |
(1S,2S)-2-(2-(9H-xanthen-9-yl)acetyl)cyclopropanecarboxylic acid |
203208-44-0 | 95%+ | 100mg |
$*** | 2023-03-29 | |
Chemenu | CM532967-250mg |
(1S,2S)-2-(2-(9H-xanthen-9-yl)acetyl)cyclopropanecarboxylic acid |
203208-44-0 | 95%+ | 250mg |
$*** | 2023-03-29 |
(1S,2S)-2-(2-(9H-xanthen-9-yl)acetyl)cyclopropanecarboxylic acid Related Literature
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
Additional information on (1S,2S)-2-(2-(9H-xanthen-9-yl)acetyl)cyclopropanecarboxylic acid
Recent Advances in the Study of (1S,2S)-2-(2-(9H-xanthen-9-yl)acetyl)cyclopropanecarboxylic acid (CAS: 203208-44-0)
The compound (1S,2S)-2-(2-(9H-xanthen-9-yl)acetyl)cyclopropanecarboxylic acid (CAS: 203208-44-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, mechanism of action, and biological activities.
Recent studies have highlighted the role of this compound as a potent modulator of specific biological pathways. Its cyclopropane carboxylic acid moiety, combined with the xanthene-derived acetyl group, confers distinct chemical properties that make it a promising candidate for drug development. Researchers have explored its interactions with various protein targets, particularly those involved in inflammatory and metabolic disorders.
One of the key advancements in the synthesis of (1S,2S)-2-(2-(9H-xanthen-9-yl)acetyl)cyclopropanecarboxylic acid involves the use of asymmetric catalysis to achieve high enantiomeric purity. This is critical for its biological activity, as the stereochemistry of the cyclopropane ring significantly influences its binding affinity to target proteins. Recent publications in journals such as Journal of Medicinal Chemistry and Organic Letters have detailed optimized synthetic routes that improve yield and scalability.
In terms of biological evaluation, preclinical studies have demonstrated that this compound exhibits notable anti-inflammatory and anti-proliferative effects. For instance, in vitro assays using human cell lines have shown that it inhibits the activity of key enzymes like cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are implicated in chronic inflammatory diseases. These findings suggest its potential as a lead compound for developing novel therapeutics for conditions such as rheumatoid arthritis and psoriasis.
Furthermore, structural-activity relationship (SAR) studies have been conducted to elucidate the contributions of specific functional groups to its bioactivity. Modifications to the xanthene moiety, for example, have been shown to alter its pharmacokinetic properties, including solubility and metabolic stability. Such insights are invaluable for medicinal chemists aiming to design derivatives with enhanced efficacy and safety profiles.
Despite these promising results, challenges remain in the clinical translation of (1S,2S)-2-(2-(9H-xanthen-9-yl)acetyl)cyclopropanecarboxylic acid. Issues such as bioavailability and off-target effects need to be addressed through further optimization and in vivo studies. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound into the next stages of drug development.
In conclusion, (1S,2S)-2-(2-(9H-xanthen-9-yl)acetyl)cyclopropanecarboxylic acid represents a compelling area of research in chemical biology. Its unique structure and multifaceted biological activities position it as a valuable tool for understanding disease mechanisms and a potential therapeutic agent. Continued investigation into its properties and applications is expected to yield significant contributions to the field of medicinal chemistry.
203208-44-0 ((1S,2S)-2-(2-(9H-xanthen-9-yl)acetyl)cyclopropanecarboxylic acid) Related Products
- 1217-58-9(9H-xanthen-9-ylacetic acid)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)




